molecular formula C8H7BrFNO2 B2532034 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid CAS No. 2416235-01-1

2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid

Cat. No. B2532034
CAS RN: 2416235-01-1
M. Wt: 248.051
InChI Key: FLVIGXSLMVFVAS-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H7BrFNO2 . It is used in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group, a bromo group, a fluoro group, and a methyl group . The InChI code for this compound is 1S/C8H7BrFNO2/c1-3-6(9)5(10)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 248.05 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and flash point are not specified in the searched resources .

Scientific Research Applications

Regioselective Copper-catalyzed Amination

A study described a chemo- and regioselective copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids, producing N-aryl and N-alkyl anthranilic acid derivatives. This method was applied to form equimolar complexes with Hg(II) in water, demonstrating selective fluorescence quenching even in the presence of other metal ions, highlighting its application in metal ion-selective fluorosensing (Wolf et al., 2006).

Fluorobenzoyl Protective Groups in Synthesis

Fluorobenzoyl groups were explored as protective groups in carbohydrate and glycopeptide synthesis, offering benefits over traditional acetyl and benzoyl groups. This research found that fluorobenzoyl groups prevent beta-elimination of O-linked carbohydrates, showcasing their utility in the synthesis of glycopeptides and potentially influencing the stability and synthesis efficiency of bioactive compounds (Sjölin & Kihlberg, 2001).

Synthesis of Bromo and Fluorobenzoic Acids

Another study focused on the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, through a series of reactions including bromination and hydrolysis. This research provides a methodology with low cost and mild reaction conditions suitable for industrial-scale production, contributing to the synthesis of structurally related compounds for various applications (Zhou Peng-peng, 2013).

Molecular Structure and Spectroscopy

The molecular structure and vibrational spectra of 2-amino-5-bromo-benzoic acid methyl ester were analyzed, revealing insights into the hydrogen bond formation and electronic properties like HOMO-LUMO energies. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular electronics (Balamurugan et al., 2015).

Safety and Hazards

The safety information available indicates that 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-4-bromo-5-fluoro-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-3-6(9)5(10)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIGXSLMVFVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Br)F)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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